4-Ethoxy-3-methoxyaniline hydrochloride

Description

Contextualization of Aromatic Amines in Advanced Chemical Research

Aromatic amines, or arylamines, are a class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.com This structure imparts unique chemical properties that distinguish them from aliphatic amines; the nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, which reduces the amine's basicity. numberanalytics.comyoutube.com This electronic interaction also influences the reactivity of the aromatic ring itself. youtube.com

In the realm of advanced chemical research, aromatic amines are of paramount importance due to their versatility. numberanalytics.com They serve as fundamental building blocks and key intermediates in the synthesis of a vast array of complex molecules. numberanalytics.com Their applications span numerous industries, including the production of dyes and pigments (particularly azo dyes), pharmaceuticals, agrochemicals, and high-performance polymers. numberanalytics.comimrpress.comvedantu.com The ability to readily convert the amino group into a diazonium salt, which is a highly reactive intermediate, is a cornerstone of their utility in forming a wide range of derivatives. numberanalytics.comvedantu.com Consequently, research continues to explore new applications for these foundational compounds. advanceseng.com

Significance of Substituted Aniline (B41778) Hydrochlorides in Organic Synthesis

Substituted anilines are aniline derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wisdomlib.org This substitution allows for the fine-tuning of the molecule's electronic and steric properties, making them highly valuable as starting materials for a diverse range of chemical products, including benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org

The conversion of a substituted aniline into its hydrochloride salt is a common and significant practice in organic synthesis. Aniline and its derivatives are basic compounds that react with strong acids like hydrochloric acid (HCl) to form anilinium salts. quora.com This process offers several advantages. The resulting hydrochloride salt often exhibits increased stability and a longer shelf life compared to the free amine. ontosight.ai Furthermore, the salt form is typically more water-soluble, which can be beneficial for certain reaction conditions or for separating the amine from non-basic impurities during a workup procedure. quora.comontosight.ai In many synthetic pathways, the hydrochloride salt is a convenient form in which to handle, store, and introduce the substituted aniline reactant. researchgate.net

Overview of 4-Ethoxy-3-methoxyaniline (B1677969) Hydrochloride in Scholarly Literature

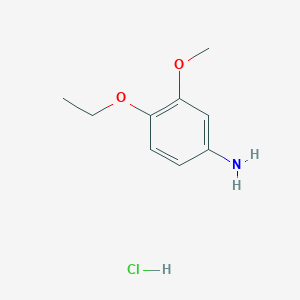

4-Ethoxy-3-methoxyaniline hydrochloride is a specific substituted aniline salt. ontosight.ai Its structure features an aniline core with an ethoxy (-OCH2CH3) group at the 4-position and a methoxy (B1213986) (-OCH3) group at the 3-position. ontosight.aievitachem.com The amino group is protonated to form a salt with hydrochloric acid. ontosight.ai

While it is cataloged and available for research purposes, in-depth studies focusing specifically on the synthesis and application of this compound are not extensively detailed in widely available scholarly literature. It is primarily identified by its chemical identifiers and basic properties in chemical databases. ontosight.aiscbt.com Its significance is largely inferred from its structure; as a substituted aniline, it is recognized as a potential intermediate or building block for the synthesis of more complex molecules, likely in the pharmaceutical or dye industries. ontosight.ai The presence of the dual alkoxy substituents (ethoxy and methoxy) provides specific electronic and steric properties that could be leveraged to direct further chemical modifications or to influence the biological activity of a target molecule.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | 4-ethoxy-3-methoxyaniline;hydrochloride |

| CAS Number | 19782-77-5 scbt.com |

| Alternate CAS | 1052543-98-2 ontosight.ai |

| Molecular Formula | C₉H₁₄ClNO₂ scbt.com |

| Molecular Weight | 203.67 g/mol scbt.com |

| InChI Key | PQXMYSBFKDQWQN-UHFFFAOYSA-N evitachem.com |

Research Gaps and Future Directions in the Study of this compound

The most significant research gap concerning this compound is the lack of published, peer-reviewed studies detailing its specific synthetic applications and reactivity. While its potential as a synthetic intermediate is clear based on the general utility of substituted anilines, its actual use in the creation of novel compounds is not well-documented. ontosight.ai

Future research directions could productively focus on several areas:

Synthetic Utility Exploration: Systematic investigation into its reactivity in various coupling reactions, diazotization, and other transformations common to aromatic amines would be valuable.

Development of Novel Compounds: Its use as a precursor for synthesizing new classes of compounds could be explored. For instance, similar polysubstituted anilines, such as 5-(ethylsulfonyl)-2-methoxyaniline, are known precursors for potent protein-kinase inhibitors used in antitumor research. nih.gov A similar path could be investigated for this compound to create new potential pharmaceutical agents.

Physicochemical Characterization: A comprehensive characterization of its physical and chemical properties beyond the basic data currently available would provide a more complete profile for researchers.

By addressing these gaps, the scientific community could fully elucidate the potential of this compound as a valuable tool in organic synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethoxy-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-3-12-8-5-4-7(10)6-9(8)11-2;/h4-6H,3,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINUQAYGBKBCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 4 Ethoxy 3 Methoxyaniline Hydrochloride

Established Chemical Routes to 4-Ethoxy-3-methoxyaniline (B1677969) Hydrochloride

The principal synthetic strategies for obtaining 4-Ethoxy-3-methoxyaniline hydrochloride hinge on two core steps: the reduction of the corresponding nitro compound to form the free aniline (B41778) base and the subsequent protonation of this base to yield the hydrochloride salt.

The conversion of 4-ethoxy-3-methoxynitrobenzene to 4-ethoxy-3-methoxyaniline is a critical reduction reaction. This transformation can be achieved through several reliable methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroaromatics due to its efficiency and the generation of water as the primary byproduct. acsgcipr.org Raney Nickel is a common and cost-effective catalyst for this process. acsgcipr.orgrasayanjournal.co.incommonorganicchemistry.com The reaction involves the treatment of the nitroaromatic substrate with hydrogen gas under pressure in the presence of the Raney Nickel catalyst. rasayanjournal.co.in The mechanism is complex, proceeding through several intermediates, including nitroso and hydroxylamine (B1172632) species, which are subsequently reduced to the desired amine. acsgcipr.org The process is highly exothermic and requires careful temperature control. acsgcipr.org

Table 1: Overview of Catalytic Hydrogenation for Nitroarene Reduction

| Parameter | Description |

|---|---|

| Substrate | 4-Ethoxy-3-methoxynitrobenzene |

| Catalyst | Raney Nickel |

| Reducing Agent | Hydrogen Gas (H₂) |

| Typical Solvents | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297) |

| Conditions | Elevated temperature and pressure |

| Key Intermediates | Nitrosobenzene and phenylhydroxylamine derivatives acsgcipr.org |

Metal-mediated reductions offer an alternative to catalytic hydrogenation and can be performed under various conditions.

Zinc/Methanol/NH₄Cl: The use of zinc metal in the presence of ammonium (B1175870) chloride provides a mild and effective method for the reduction of nitroarenes to their corresponding anilines. researchgate.netniscair.res.in In this system, zinc acts as the electron donor, while an aqueous methanol medium often serves as the solvent, and ammonium chloride acts as a proton source. researchgate.netniscair.res.in This method is noted for its high yields and chemoselectivity, often leaving other functional groups unaffected. researchgate.net

Iron Borings/Hydrochloric Acid: The reduction of aromatic nitro compounds using iron metal in an acidic medium is a classic and economically favorable method known as the Béchamp reduction. rsc.orgdoubtnut.com The reaction is typically initiated with a small amount of hydrochloric acid. doubtnut.com An advantageous feature of this process is that the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating hydrochloric acid in situ. This regeneration means only a catalytic amount of acid is required to drive the reaction to completion. doubtnut.com The reaction is heterogeneous and involves the transfer of electrons from the iron surface to the nitro group.

Table 2: Comparison of Metal-mediated Reduction Methods

| Method | Reducing Agent | Medium | Key Features |

|---|---|---|---|

| Zinc-mediated | Zinc powder | Methanol / Water with NH₄Cl | High yields, mild conditions, good chemoselectivity. researchgate.netniscair.res.in |

| Iron-mediated | Iron borings/powder | Acidic (HCl) | Cost-effective, requires only a small amount of acid. doubtnut.comgoogle.com |

Once the 4-ethoxy-3-methoxyaniline free base is synthesized and isolated, the final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction. The aniline derivative, being basic due to the lone pair of electrons on the nitrogen atom, is dissolved in a suitable organic solvent, such as ethanol or isopropanol. A solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol) is then added. The protonation of the amino group occurs readily, leading to the precipitation of this compound, which can then be isolated by filtration, washed, and dried. ontosight.ai The salt form generally exhibits improved stability and solubility in certain solvents compared to the free base. ontosight.ai

Reduction of Nitroaromatic Precursors (e.g., 4-Ethoxy-3-methoxynitrobenzene)

Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound

Achieving optimal outcomes in the synthesis of this compound requires careful control over various reaction parameters. The goal is to maximize the conversion of the starting material while minimizing the formation of byproducts, thus ensuring high yield and purity.

The efficiency of the reduction of 4-ethoxy-3-methoxynitrobenzene is highly dependent on the chosen reaction conditions.

For Catalytic Hydrogenation: Key parameters to optimize include hydrogen pressure, reaction temperature, catalyst loading, and solvent choice. An increase in hydrogen pressure generally increases the concentration of hydrogen on the catalyst surface, favoring complete reduction. rasayanjournal.co.in However, excessively high temperatures or pressures can sometimes lead to undesirable side reactions. rasayanjournal.co.in The catalyst-to-substrate ratio must be carefully balanced to ensure a reasonable reaction rate without incurring unnecessary costs.

For Metal-mediated Reductions: The yield and reaction rate are influenced by the particle size (surface area) of the metal, the concentration of the acid or salt, temperature, and solvent system. For instance, in the iron/HCl reduction, controlling the temperature is crucial to prevent side reactions. In the Zn/NH₄Cl system, the stoichiometry of the reagents is a critical factor; studies on similar reductions have shown that the molar ratio of the promoter (e.g., NH₄Cl) to the nitro-compound is important for achieving high yields. dtic.mil The choice of solvent can also impact the solubility of the reactants and intermediates, thereby affecting the reaction efficiency.

By systematically adjusting these parameters, the synthesis can be fine-tuned to produce 4-Ethoxy-3-methoxyaniline, and subsequently its hydrochloride salt, in high yield and purity.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. imist.maresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. sigmaaldrich.com

Development of Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses of aniline derivatives often employ solvents with significant health and environmental concerns, such as dimethylformamide (DMF) or chlorinated hydrocarbons. researchgate.net Green chemistry encourages the replacement of these with more sustainable alternatives. nih.gov

Table 2: Comparison of Traditional and Sustainable Solvents for Aniline Synthesis

| Solvent | Type | Key Issues | Potential Sustainable Alternatives |

|---|---|---|---|

| Dimethylformamide (DMF) | Traditional | High boiling point, reprotoxic | Acetonitrile, 2-Methyltetrahydrofuran |

| Dichloromethane (DCM) | Traditional | Carcinogen, environmental persistence | Ethyl acetate, Cyclopentyl methyl ether (CPME) |

| Toluene | Traditional | Volatile organic compound (VOC), toxic | Anisole, p-Cymene |

| Ethanol/Water | Sustainable | Low toxicity, biodegradable, renewable | Not applicable |

Research into greener syntheses focuses on utilizing solvents that are derived from renewable feedstocks, have lower toxicity, and are readily biodegradable. For the synthesis of this compound, exploring solvent systems like ethanol, water, or bio-derived solvents such as cyrene could significantly improve the sustainability of the process.

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Synthetic routes with high atom economy are preferred as they generate less waste. nih.gov

The atom economy for a hypothetical synthesis of 4-Ethoxy-3-methoxyaniline from 3-methoxyaniline and ethyl bromide can be calculated as follows:

Reactants: 3-Methoxyaniline (C₇H₉NO, MW: 123.15 g/mol ) + Ethyl Bromide (C₂H₅Br, MW: 108.97 g/mol )

Desired Product: 4-Ethoxy-3-methoxyaniline (C₉H₁₃NO₂, MW: 167.21 g/mol ) - Note: Calculation is for the free base before salt formation.

Byproduct: Hydrogen Bromide (HBr, MW: 80.91 g/mol )

Calculation: Atom Economy = (MW of Desired Product / Sum of MW of all Reactants) x 100 Atom Economy = (167.21 / (123.15 + 108.97)) x 100 = (167.21 / 232.12) x 100 ≈ 72.0%

This calculation highlights that substitution reactions inherently have lower atom economy compared to addition or rearrangement reactions. nih.gov To improve efficiency, chemists may explore alternative synthetic pathways, such as those involving catalytic additions or rearrangements, which can theoretically achieve 100% atom economy. jocpr.com

Utilization of Environmentally Benign Catalysis

Catalysis is a key tool in green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and avoid stoichiometric reagents that end up as waste. jocpr.com In the context of synthesizing substituted anilines, traditional methods might involve stoichiometric amounts of strong acids or bases.

A greener approach involves the use of environmentally benign catalysts. For instance, if the synthesis starts from a nitroaromatic precursor, traditional reductions often use metal catalysts like palladium or platinum with high-pressure hydrogen gas. nih.govresearchgate.net Biocatalysis, using enzymes such as nitroreductases, presents a sustainable alternative. acs.org These enzymatic reactions can proceed under mild conditions (room temperature and pressure) in aqueous media, avoiding the need for precious metals and hazardous reagents. nih.govresearchgate.net

Continuous Flow Synthesis Approaches for Related Anilines

Continuous flow synthesis is an emerging technology that offers significant advantages over traditional batch processing, aligning with green chemistry principles of safety and efficiency. nih.gov This approach involves pumping reagents through a series of tubes or channels where the reaction occurs.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Anilines

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, inherently safer |

| Scalability | Difficult, requires redesign of equipment | Straightforward, achieved by running the process for longer |

| Consistency | Can have batch-to-batch variability | High, precise control over reaction parameters |

| Integration | Difficult to integrate multiple steps | "Assembly-line" synthesis is possible, telescoping multiple reactions. nih.gov |

Recent studies have demonstrated the successful continuous chemoenzymatic synthesis of various anilines. nih.govacs.org By immobilizing enzymes in a packed-bed reactor, it is possible to create a reusable system that continuously produces the target aniline. nih.govresearchgate.net This methodology reduces waste, improves product consistency, and allows for the safe handling of reactive intermediates. nih.gov Applying such continuous flow principles to the synthesis of this compound could lead to a more efficient, safer, and sustainable manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Methoxyaniline Hydrochloride

Nucleophilic Reactivity of the Amine Moiety in 4-Ethoxy-3-methoxyaniline (B1677969) Hydrochloride

The lone pair of electrons on the nitrogen atom of the primary amine in 4-ethoxy-3-methoxyaniline hydrochloride imparts significant nucleophilic character to the molecule. This reactivity is central to a variety of chemical transformations, including the formation of imines (Schiff bases), diazo compounds, and other condensation products.

Schiff Base Formation with Various Carbonyl Compounds

The reaction of 4-ethoxy-3-methoxyaniline with aldehydes and ketones under appropriate conditions yields Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The general mechanism for Schiff base formation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The amine then attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of the C=N double bond characteristic of a Schiff base.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar substituted anilines. For instance, the condensation of 4-methoxyaniline and 4-ethoxyaniline with 3,4-dimethoxybenzaldehyde proceeds readily in methanol (B129727) to form the corresponding Schiff bases . The reaction is typically carried out by stirring the reactants at room temperature or with gentle heating idosr.org. The general reaction can be represented as follows:

Where R represents an alkyl or aryl group and Ar represents the 4-ethoxy-3-methoxyphenyl group. A variety of carbonyl compounds can be employed in this reaction, leading to a diverse range of Schiff bases with potentially interesting biological and chemical properties.

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-(phenylmethylidene)-4-ethoxy-3-methoxyaniline | Typically in an alcohol solvent, may require acid or base catalysis. |

| Acetophenone | N-(1-phenylethylidene)-4-ethoxy-3-methoxyaniline | Often requires stronger dehydrating conditions or a Dean-Stark apparatus to remove water. |

| Cyclohexanone | N-(cyclohexylidene)-4-ethoxy-3-methoxyaniline | Similar conditions to other ketones, may require prolonged reaction times. |

Azo Coupling Reactions for the Construction of Diazo Compounds

Azo coupling is a significant reaction for aromatic amines, leading to the formation of azo compounds, which are widely used as dyes and pigments jbiochemtech.complantarchives.org. This process involves two key steps: diazotization of the primary aromatic amine, followed by coupling with a suitable coupling agent.

In the first step, this compound is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) plantarchives.org. This reaction converts the primary amine into a diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amine.

The resulting 4-ethoxy-3-methoxybenzenediazonium chloride is an electrophilic species that can then react with an electron-rich aromatic compound (the coupling agent), such as a phenol or another aniline (B41778), in an electrophilic aromatic substitution reaction unb.ca. The coupling typically occurs at the para position of the coupling agent, unless this position is blocked.

The general scheme for the synthesis of an azo dye from 4-ethoxy-3-methoxyaniline is as follows:

Diazotization: Formation of 4-ethoxy-3-methoxybenzenediazonium chloride from this compound.

Coupling: Reaction of the diazonium salt with an activated aromatic compound (e.g., phenol, N,N-dimethylaniline) to form the azo-linked product.

The specific coupling partner will determine the final color and properties of the resulting azo dye.

| Coupling Agent | Resulting Azo Compound | General Color Class |

|---|---|---|

| Phenol | 4-((4-ethoxy-3-methoxyphenyl)diazenyl)phenol | Yellow-Orange |

| N,N-Dimethylaniline | 4-((4-ethoxy-3-methoxyphenyl)diazenyl)-N,N-dimethylaniline | Yellow-Red |

| 2-Naphthol | 1-((4-ethoxy-3-methoxyphenyl)diazenyl)-2-naphthol | Red-Brown |

Condensation Reactions with Aromatic Aldehydes and Ketones

The condensation of 4-ethoxy-3-methoxyaniline with aromatic aldehydes and ketones is a specific and important subset of Schiff base formation, as discussed in section 3.1.1. These reactions are fundamental in synthetic organic chemistry for the creation of C-N bonds and the synthesis of complex molecules. The reactivity of the amine is governed by its nucleophilicity, which allows it to readily attack the carbonyl carbon of aromatic aldehydes and ketones.

The reaction with aromatic aldehydes is generally more facile than with aromatic ketones due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl group. The general procedure involves mixing the aniline derivative with the aromatic aldehyde or ketone in a suitable solvent, often with heating and sometimes with the use of a catalyst to facilitate dehydration idosr.org.

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 4-ethoxy-3-methoxyaniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methoxy (B1213986) groups. However, the reactivity and regioselectivity are significantly influenced by the protonation state of the amine group.

Regioselectivity Induced by Ethoxy and Methoxy Substituents

Both the ethoxy (-OEt) and methoxy (-OMe) groups are ortho, para-directing activators in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions organicchemistrytutor.comyoutube.com.

In 4-ethoxy-3-methoxyaniline, the ethoxy group is at position 4 and the methoxy group is at position 3. The positions ortho to the ethoxy group are 3 and 5, and the para position is blocked by the amine group. The positions ortho to the methoxy group are 2 and 4, and the para position is 6. The directing effects of these two groups are therefore cooperative, reinforcing the activation of certain positions on the ring. The primary positions for electrophilic attack would be ortho to the stronger activating group. Generally, alkoxy groups are considered strong activators. The position ortho to the ethoxy group and meta to the methoxy group (position 5) and the position ortho to the methoxy group and meta to the ethoxy group (position 2) are the most likely sites for substitution. The position para to the methoxy group (position 6) is also activated. The relative steric hindrance of the incoming electrophile will also play a role in determining the final product distribution.

Influence of Protonation State on Reactivity

In the hydrochloride salt form, the amine group is protonated to form an anilinium ion (-NH₃⁺). The anilinium group is a strong deactivating group and a meta-director. This is because the positively charged nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect, making the ring much less nucleophilic and therefore less reactive towards electrophiles.

The strong deactivating effect of the -NH₃⁺ group will significantly reduce the activating effects of the ethoxy and methoxy groups. Electrophilic substitution on this compound will therefore be much more difficult to achieve than on the free amine. If a reaction does occur, the substitution will be directed to the positions meta to the anilinium group, which are positions 2 and 6. The directing influence of the ethoxy and methoxy groups would be largely overridden by the powerful deactivating and meta-directing effect of the anilinium ion. Therefore, to perform electrophilic aromatic substitution reactions that are directed by the ethoxy and methoxy groups, it is necessary to use the free base form of the aniline.

Redox Chemistry of this compound

Detailed investigations into the oxidative and reductive transformations of this compound are not extensively documented.

Oxidative Transformations and Reaction Products (e.g., Peroxidase-mediated Oxidation)

Specific studies on the peroxidase-mediated oxidation of this compound, which would provide insight into its metabolic pathways and the formation of potential reactive intermediates, are not found in the surveyed literature. Research in this area would be valuable for understanding its behavior in biological systems and its potential for forming colored products, a characteristic reaction for many aromatic amines in the presence of peroxidases.

Reductive Pathways to Amine Derivatives

Information regarding the specific reductive pathways of this compound to form other amine derivatives is also scarce. Such reactions could potentially involve the reduction of the aromatic ring or other functional groups under specific catalytic conditions, but detailed methodologies and resulting products have not been specifically described for this compound.

Substitution Reactions Involving the Ethoxy Group

The reactivity of the ethoxy group in this compound through substitution reactions is another area where specific research is lacking.

Nucleophilic Displacement of the Ethoxy Moiety

While the displacement of alkoxy groups on aromatic rings is a known class of reaction, specific examples and conditions for the nucleophilic displacement of the ethoxy moiety in this compound are not detailed in available research. Such studies would be crucial for the synthetic modification of this molecule.

Advanced Mechanistic Studies of Chemical Transformations Involving this compound

Advanced mechanistic studies, including kinetic analyses, are fundamental to understanding the underlying pathways of chemical transformations.

Kinetic Analysis of Reaction Pathways

No specific kinetic data or detailed mechanistic studies for reactions involving this compound were found. Kinetic analysis would provide essential information on reaction rates, transition states, and the factors influencing the chemical transformations of this compound.

Elucidation of Reaction Intermediates and Transition States

The chemical behavior of this compound is largely dictated by the nucleophilic character of the amino group and the electronic effects of the ethoxy and methoxy substituents on the aromatic ring. In reactions leading to the formation of heterocyclic compounds like benzoxazoles, the aniline derivative serves as a key building block.

One of the most relevant transformations for this class of compounds is the synthesis of 2-substituted benzoxazoles. This typically involves the reaction of a 2-aminophenol derivative with various electrophilic partners such as carboxylic acids, aldehydes, or their derivatives. The reaction generally proceeds through a cascade of steps involving initial nucleophilic attack, cyclization, and subsequent dehydration.

A plausible reaction pathway for an analog like a substituted 2-aminophenol involves the initial formation of an amide or a Schiff base intermediate. For instance, in a reaction with a carboxylic acid, the amino group of the aniline derivative would attack the carbonyl carbon of the acid, leading to a tetrahedral intermediate. This intermediate then collapses to form an N-acylated aminophenol. The subsequent intramolecular cyclization is often the rate-determining step, where the hydroxyl group attacks the amide carbonyl carbon. This process is typically acid-catalyzed, protonating the amide carbonyl to increase its electrophilicity and facilitating the nucleophilic attack by the phenolic hydroxyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final benzoxazole product.

Computational studies on analogous systems have shed light on the transition states involved in these cyclization-dehydration steps. The transition state for the cyclization is characterized by the partial formation of the new C-O bond and the elongation of the C=O bond of the amide. The subsequent dehydration step involves a transition state where the C-OH2+ bond is breaking and the C=N double bond of the oxazole ring is forming.

Catalytic Effects on Reaction Mechanisms

The synthesis of benzoxazoles and other related heterocycles from aniline derivatives is often facilitated by the use of catalysts to enhance reaction rates and improve yields under milder conditions. A variety of catalysts, including Brønsted acids, Lewis acids, and transition metals, have been employed in analogous reactions.

Brønsted acids play a crucial role in activating the electrophilic partner. For example, in the reaction with carboxylic acids, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the aniline derivative. The acid also catalyzes the dehydration of the cyclic intermediate.

Lewis acids , such as metal triflates (e.g., samarium triflate), have been shown to be effective catalysts for these transformations, often allowing the reactions to proceed under mild conditions, sometimes even in aqueous media. The Lewis acid coordinates to the carbonyl oxygen of the electrophile, thereby activating it towards nucleophilic attack.

Transition metal catalysts , such as those based on copper, have been utilized in cyclization reactions to form benzoxazoles from ortho-haloanilides. The proposed mechanism for these reactions often involves an oxidative addition of the aryl halide to the metal center, followed by intramolecular C-O or C-N bond formation and reductive elimination to regenerate the catalyst.

The choice of catalyst can significantly influence the reaction mechanism and the nature of the intermediates formed. For instance, in some copper-catalyzed reactions, the mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Diastereoselective and Regioselective Control in Analogous Reactions

While diastereoselectivity is not typically a primary consideration in the synthesis of planar aromatic heterocycles like benzoxazoles from simple aniline precursors, the principles of regioselectivity are highly relevant, especially when dealing with unsymmetrically substituted anilines.

Regioselectivity becomes a critical factor when the aniline precursor has multiple potential sites for reaction or when the electrophilic partner can react in different orientations. For 4-ethoxy-3-methoxyaniline, the substitution pattern on the benzene ring is fixed. However, in the synthesis of more complex molecules derived from it, the directing effects of the ethoxy and methoxy groups would play a significant role in any subsequent electrophilic aromatic substitution reactions. Both the ethoxy and methoxy groups are ortho-, para-directing and activating. Given their positions at C4 and C3 respectively, they would strongly influence the position of any incoming electrophile.

In a broader context of analogous reactions, the regioselective synthesis of substituted benzisoxazoles versus benzoxazoles from ortho-hydroxyaryl N-H ketimines highlights the importance of reaction conditions in directing the outcome. It has been demonstrated that a common N-Cl imine intermediate can lead to either the benzisoxazole through N-O bond formation under anhydrous conditions or rearrange to form the benzoxazole via a Beckmann-type rearrangement mediated by sodium hypochlorite. This illustrates how subtle changes in the reaction environment can exert precise control over the regiochemical outcome.

The following table summarizes the types of catalysts often employed in the synthesis of benzoxazoles from analogous 2-aminophenol precursors and their general role in the reaction mechanism.

| Catalyst Type | Example(s) | Role in Reaction Mechanism |

| Brønsted Acid | p-Toluenesulfonic acid | Protonates the electrophile, activating it for nucleophilic attack; catalyzes dehydration. |

| Lewis Acid | Samarium triflate, Copper(I) iodide | Coordinates to the electrophile, increasing its electrophilicity. |

| Transition Metal | Copper(I) iodide / 1,10-phenanthroline | Facilitates intramolecular cyclization via oxidative addition/reductive elimination pathways. |

Derivatization Strategies and Synthetic Utility of 4 Ethoxy 3 Methoxyaniline Hydrochloride

Role as a Fundamental Building Block in Complex Organic Synthesis

4-Ethoxy-3-methoxyaniline (B1677969) hydrochloride serves as a valuable and versatile building block in the field of organic synthesis. Substituted anilines are a well-established class of organic compounds that are pivotal in the manufacture of a wide array of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. The utility of 4-ethoxy-3-methoxyaniline lies in the reactivity of its primary amino group and the directing effects of the electron-donating ethoxy and methoxy (B1213986) substituents on the aromatic ring.

The amino group (NH2) is a potent nucleophile and can readily participate in a variety of bond-forming reactions, such as N-alkylation, N-acylation, and diazotization, which opens pathways to a vast number of derivatives. Furthermore, the ortho- and para-directing nature of the methoxy and ethoxy groups influences the regioselectivity of electrophilic aromatic substitution reactions, allowing for controlled synthesis of polysubstituted benzene (B151609) derivatives. impactfactor.org The p-Anisidine (B42471) (4-methoxyaniline), a related compound, is noted for its electron-donating methoxy group which enriches the donor nitrogen atom with electrons, influencing its reactivity. impactfactor.org This electronic property is shared by 4-ethoxy-3-methoxyaniline, making it an important precursor for constructing complex molecular scaffolds, particularly nitrogen-containing heterocyclic systems that form the core of many biologically active compounds.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The structural features of 4-ethoxy-3-methoxyaniline make it an ideal precursor for the synthesis of a multitude of nitrogen-containing heterocycles, which are prominent in medicinal chemistry.

The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction for producing the indole heterocyclic system. wikipedia.org Discovered in 1883, this method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.orgsharif.edu

To utilize 4-ethoxy-3-methoxyaniline hydrochloride in this synthesis, it must first be converted into its corresponding phenylhydrazine derivative, 4-ethoxy-3-methoxyphenylhydrazine. This is typically achieved through diazotization of the aniline (B41778) with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt.

Once the hydrazine (B178648) is obtained, it can be heated with an appropriate aldehyde or ketone in the presence of an acid catalyst (such as HCl, H2SO4, polyphosphoric acid, or Lewis acids like ZnCl2). wikipedia.orgsharif.edu The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the final indole product. wikipedia.org The presence of the electron-donating methoxy and ethoxy groups on the phenylhydrazine ring can influence the rate and regioselectivity of the cyclization step. nih.gov This method provides a direct route to variously substituted indoles, which are core structures in many natural products and pharmaceuticals. nih.govopenmedicinalchemistryjournal.comresearchgate.net

| Reaction | Description | Key Reagents | Intermediate |

| Fischer Indole Synthesis | A method to synthesize indoles from phenylhydrazines and carbonyl compounds. wikipedia.org | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | Phenylhydrazone |

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocycles that are present in numerous natural products and synthetic compounds with diverse pharmacological applications. researchgate.netresearchgate.net Substituted anilines are common starting materials for the construction of the quinazoline (B50416) ring system.

A general and efficient method for synthesizing quinazoline frameworks is the reaction of an aniline with other precursors that provide the remaining atoms for the heterocyclic ring. For instance, substituted anilines can react with 2-aminobenzaldehydes or 2-aminobenzoketones and a source for the C-2 carbon, such as an aldehyde or its derivative, often in a one-pot, three-component reaction. nih.gov Another approach involves the reaction of an aniline with a benzoxazinone (B8607429) derivative, which serves as a precursor for the quinazoline system. researchgate.net

In the context of 4-ethoxy-3-methoxyaniline, it can be employed as the aniline component in these syntheses. For example, its reaction with an appropriately substituted o-aminoarylketone and an aldehyde in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of a highly substituted quinazoline derivative. nih.gov The ethoxy and methoxy groups from the starting aniline become substituents on the final quinazoline scaffold, influencing its biological properties. These scaffolds are of particular interest as they can act as inhibitors of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Pyrazoles and their dihydro-derivatives, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com They are important in drug discovery due to their wide range of biological activities. mdpi.comresearchgate.netnih.gov A prominent synthetic route to these structures involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). mdpi.comnih.gov

Similar to the Fischer indole synthesis, the application of this compound requires its initial conversion to 4-ethoxy-3-methoxyphenylhydrazine. This hydrazine can then be reacted with a suitable 1,3-diketone. The reaction typically proceeds by condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring.

Alternatively, reaction of the hydrazine with an α,β-unsaturated ketone or aldehyde first yields a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole if desired. nih.gov The substituents on the phenylhydrazine ring are incorporated into the final pyrazole structure at the N-1 position, creating N-aryl pyrazoles. The diversity of available 1,3-dicarbonyl compounds and chalcones allows for the synthesis of a large library of substituted pyrazole derivatives. nih.govnih.govresearchgate.net

| Heterocycle | Precursors | General Method |

| Pyrazole | Hydrazine, 1,3-Dicarbonyl Compound | Cyclocondensation |

| Pyrazoline | Hydrazine, α,β-Unsaturated Ketone | Cyclocondensation |

4-Anilino-3-quinolinecarbonitrile derivatives are a well-known class of compounds that act as potent protein kinase inhibitors, a crucial target in cancer therapy. researchgate.netnih.gov The synthesis of these scaffolds often involves the use of substituted anilines. A common synthetic strategy is the reaction of a substituted aniline with a 2-amino- or 2-halobenzoylacetonitrile derivative, which cyclizes to form the quinoline (B57606) ring system.

In a typical synthesis, a substituted aniline like 4-ethoxy-3-methoxyaniline reacts with an ethoxymethylenemalononitrile (B14416) precursor, followed by thermal cyclization to form the 4-hydroxy-3-quinolinecarbonitrile. The hydroxy group is then converted to a leaving group (e.g., a chloride) and subsequently displaced by a second molecule of aniline to yield the final 4-anilino-3-quinolinecarbonitrile.

More directly, 4-ethoxy-3-methoxyaniline can serve as the C-4 anilino substituent by reacting with a pre-formed 4-chloro-3-quinolinecarbonitrile. Research on Src kinase inhibitors has shown that the substitution pattern on the C-4 aniline ring is critical for biological activity. nih.govacs.org Specifically, the presence of methoxy and larger alkoxy groups (like propoxy) on the quinoline or aniline rings has been shown to enhance inhibitory potency against kinases. nih.govacs.org Therefore, 4-ethoxy-3-methoxyaniline is a highly relevant building block for creating new potential kinase inhibitors. nih.goved.ac.uknih.gov

Pyrimidinediones (such as uracil (B121893) and thymine) and triazinediones are heterocyclic structures of significant biological importance. The synthesis of pyrimidinone derivatives can be achieved through various routes. One common method involves the condensation of a β-ketoester with urea (B33335) or a related compound.

For the incorporation of an N-aryl substituent derived from 4-ethoxy-3-methoxyaniline, a plausible synthetic route would involve the reaction of the aniline with a dicarbonyl compound or its equivalent. For instance, anilines can react with malonic acid derivatives in the presence of a condensing agent to form barbituric acid analogues (a class of pyrimidinediones).

Similarly, the synthesis of 1,3,5-triazine-2,4-dione derivatives can be achieved by reacting an N-arylurea (which can be prepared from the corresponding aniline) with an isocyanate, or through the cyclization of biuret (B89757) derivatives. By using 4-ethoxy-3-methoxyaniline as the starting material, the resulting pyrimidinedione or triazinedione would bear the 4-ethoxy-3-methoxyphenyl substituent, which can modulate the pharmacological properties of the final molecule. The synthesis of related pyrimidinone structures has been reported starting from α,β-unsaturated ketones which are condensed with reagents like cyanothioacetamide. mdpi.com

Functional Group Interconversions and Tailoring of this compound Derivatives

The primary amino group of 4-ethoxy-3-methoxyaniline is a key handle for a variety of functional group interconversions, enabling the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.

Amidation Reactions: The reaction of 4-ethoxy-3-methoxyaniline with acylating agents such as acid chlorides or anhydrides readily affords the corresponding amides. This transformation is fundamental in organic synthesis, often employed to protect the amino group or to introduce a new functional moiety. For instance, the acetylation of structurally similar anilines, such as 4-methoxy-3-nitroaniline, is achieved by reacting the aniline with acetic anhydride (B1165640) in a suitable solvent like glacial acetic acid. iucr.org This straightforward procedure can be adapted for 4-ethoxy-3-methoxyaniline to produce N-(4-ethoxy-3-methoxyphenyl)acetamide. The reaction progress can be monitored by thin-layer chromatography, and the product is typically purified by recrystallization. iucr.org

Sulfonamidation Reactions: Similarly, the reaction of 4-ethoxy-3-methoxyaniline with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is analogous to the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which are prepared from p-anisidine and the corresponding nitrobenzenesulfonyl chloride in an aqueous sodium carbonate solution. nih.gov The resulting sulfonamides are often crystalline solids and can be purified by filtration and washing. nih.gov These sulfonamide derivatives are of interest due to their diverse biological activities.

A representative reaction scheme for the amidation and sulfonamidation of an aniline derivative is shown below:

Amidation: Aniline + Acyl Halide/Anhydride → N-Acyl aniline + Acid/Carboxylic Acid

Sulfonamidation: Aniline + Sulfonyl Chloride --(Base)--> N-Sulfonyl aniline + Base·HCl

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Ethoxy-3-methoxyaniline | Acetyl chloride | N-(4-Ethoxy-3-methoxyphenyl)acetamide | Amidation |

| 4-Ethoxy-3-methoxyaniline | Benzenesulfonyl chloride | N-(4-Ethoxy-3-methoxyphenyl)benzenesulfonamide | Sulfonamidation |

Selective Alkylation: The selective N-alkylation of anilines can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, as well as quaternary ammonium salts. psu.edu However, methods for the selective mono-alkylation of anilines have been developed. One approach involves the use of manganese pincer complexes as catalysts for the N-alkylation of anilines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This method offers a more sustainable alternative to traditional alkylation with alkyl halides. Another strategy for selective N-alkylation involves the use of acidic zeolite catalysts at elevated temperatures. google.com

Selective Arylation: Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, has become a powerful tool for the formation of C-N bonds. nih.govstrath.ac.uk This reaction allows for the coupling of anilines with a wide range of aryl halides and pseudohalides. The use of specific palladium precatalysts and ligands enables the efficient N-arylation of various amines, including sterically hindered ones and those bearing a variety of functional groups. nih.gov

| Aniline Derivative | Coupling Partner | Catalyst System | Product | Reaction Type |

| Aniline | Benzyl alcohol | Manganese Pincer Complex | N-Benzylaniline | Selective N-Alkylation |

| Aniline | Chlorobenzene | Palladium Precatalyst/Ligand | N-Phenylaniline | Selective N-Arylation |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

Both the methoxy group and, more significantly, an N-acylamino group (formed via amidation of the aniline) can act as effective DMGs. wikipedia.orgorganic-chemistry.org The amide group is a particularly strong DMG, capable of directing lithiation to the adjacent ortho position. In the context of a 4-ethoxy-3-methoxyaniline derivative, after N-acylation, the amide group would be expected to direct metalation to the C-2 or C-6 position. The inherent electronic and steric properties of the substituted ring would influence the regioselectivity of this process. The resulting ortho-functionalized products can serve as versatile intermediates for the synthesis of more complex molecules.

Hierarchy of Common Directing Metalation Groups (Strong to Weak): organic-chemistry.org

-CONR₂

-SO₂NR₂

-OMOM

-OMe

Multi-component Reactions (e.g., Petasis Reaction with related aniline derivatives)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent example of a three-component reaction. wikipedia.org It typically involves the reaction of a secondary amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org

While primary aromatic amines are generally not reactive substrates in the classic Petasis reaction, related aniline derivatives can participate in such transformations under specific conditions or in variations of the reaction. acs.org For instance, the reaction is compatible with a wide range of secondary amines. Therefore, N-alkylated derivatives of 4-ethoxy-3-methoxyaniline could potentially serve as the amine component in a Petasis reaction. The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde, which then reacts with the boronic acid. mdpi.com The versatility of the Petasis reaction allows for the synthesis of a diverse array of complex amines, including α-amino acids and their derivatives. mdpi.com

The general scheme for the Petasis reaction is as follows:

Secondary Amine + Aldehyde + Organoboronic Acid → Substituted Tertiary Amine

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3 Methoxyaniline Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 4-Ethoxy-3-methoxyaniline (B1677969) hydrochloride enables the prediction of various molecular properties with a favorable balance between computational cost and accuracy. DFT calculations are instrumental in providing a theoretical framework for understanding the molecule's geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Prediction of Structural Parameters

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For 4-Ethoxy-3-methoxyaniline hydrochloride, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), are employed to predict its three-dimensional structure. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The presence of ethoxy and methoxy (B1213986) groups, which are electron-donating, influences the geometry of the aniline (B41778) ring. It is anticipated that these substituents will affect the C-N bond length and the planarity of the amino group relative to the benzene (B151609) ring. In substituted anilines, electron-donating groups can increase the C-N bond length. The protonation of the aniline nitrogen to form the hydrochloride salt will also significantly impact the geometry around the nitrogen atom, leading to a more tetrahedral arrangement.

Table 1: Predicted Structural Parameters for a Representative Substituted Aniline Derivative (Note: Data for this compound is not available in the cited literature. This table presents typical values for a related substituted aniline to illustrate the output of DFT calculations.)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-C (ring) | 1.39 - 1.41 | Bond Angle | C-C-C (ring) | 119 - 121 |

| C-N | ~1.40 | H-N-H | ~109 | ||

| C-O (methoxy) | ~1.36 | C-O-C (methoxy) | ~118 | ||

| C-O (ethoxy) | ~1.37 | C-C-N | ~120 | ||

| O-C (ethyl) | ~1.44 | C-O-C (ethoxy) | ~117 |

This is an interactive data table. You can sort and filter the data.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. DFT provides a suite of tools to analyze the distribution and energy of electrons within this compound.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (Note: Specific values for this compound are not available. This table provides illustrative data based on similar aromatic amines.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

This is an interactive data table. You can sort and filter the data.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For this compound, NBO analysis can elucidate the interactions between the lone pairs of the oxygen atoms in the ethoxy and methoxy groups and the π-system of the benzene ring, as well as the effects of the protonated amino group.

These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy due to electron delocalization from a donor NBO to an acceptor NBO. Significant E(2) values would be expected for interactions involving the oxygen lone pairs and the π* antibonding orbitals of the aromatic ring, indicating substantial resonance effects.

Natural Population Analysis (NPA) is a method for calculating the distribution of electron density on the atoms within a molecule. This provides a more robust description of atomic charges compared to other methods like Mulliken population analysis. For this compound, NPA would likely show that the oxygen atoms of the ethoxy and methoxy groups and the nitrogen atom of the amino group are regions of high electron density, making them electronegative centers. The protonation of the nitrogen would lead to a significant positive charge on the attached hydrogen atoms. The carbon atoms of the benzene ring will have varying charges depending on their position relative to the substituents.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP surface would be expected to show negative potential (red/yellow) around the oxygen atoms of the ethoxy and methoxy groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the protonated amino group would exhibit a strong positive potential (blue), indicating a likely site for nucleophilic interaction. The aromatic ring itself will display a complex potential landscape influenced by the competing electronic effects of the substituents.

Prediction and Correlation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data. Through the use of quantum chemical calculations, it is possible to model the behavior of molecules and predict their spectroscopic properties with a high degree of accuracy. These theoretical investigations offer valuable insights into the electronic structure and vibrational modes of a molecule, which can be correlated with experimentally obtained spectra.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. It is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. The method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

A TD-DFT calculation for this compound would involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to the lowest-lying singlet excited states. The results of such a calculation would provide a theoretical UV-Vis spectrum, which can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions. The transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

For a molecule like this compound, the UV-Vis absorption bands are expected to arise from π → π* transitions within the benzene ring. The presence of the ethoxy, methoxy, and protonated amino groups will influence the energies of the molecular orbitals and thus the position and intensity of the absorption maxima.

Below is a hypothetical data table illustrating the kind of results a TD-DFT calculation might yield for this compound, based on typical values for similar aromatic amines.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 295 | 0.15 | HOMO -> LUMO |

| 240 | 0.60 | HOMO-1 -> LUMO |

| 210 | 0.35 | HOMO -> LUMO+1 |

Vibrational Spectra Calculations

Theoretical vibrational spectra can be calculated using Density Functional Theory (DFT) by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman scattering activities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A vibrational analysis of this compound would provide a detailed assignment of the observed bands in the experimental IR and Raman spectra. This allows for a thorough understanding of the vibrational modes of the molecule, including the stretching and bending vibrations of the various functional groups such as the C-O-C linkages of the ethoxy and methoxy groups, the N-H bonds of the ammonium (B1175870) group, and the vibrations of the aromatic ring.

The following table presents a hypothetical set of calculated and scaled vibrational frequencies for some key functional groups in this compound, along with their predicted IR intensities.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted IR Intensity |

| N-H Stretch | 3250 | 3120 | High |

| C-H (aromatic) Stretch | 3100 | 2976 | Medium |

| C-H (aliphatic) Stretch | 2980 | 2861 | High |

| C=C (aromatic) Stretch | 1600 | 1536 | High |

| N-H Bend | 1550 | 1488 | Medium |

| C-O Stretch (ethoxy) | 1250 | 1200 | High |

| C-O Stretch (methoxy) | 1040 | 998 | High |

Reactivity Descriptors and Chemical Activity Assessment

Computational chemistry can also be used to calculate a range of reactivity descriptors that provide insight into the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to assess the molecule's reactivity, stability, and potential interaction with other chemical species.

Global Hardness and Softness Indices

Global hardness (η) and softness (S) are concepts derived from conceptual DFT that describe the resistance of a molecule to change its electron distribution. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness and indicates a higher propensity for charge transfer. A large HOMO-LUMO gap is associated with high hardness and low reactivity, whereas a small HOMO-LUMO gap indicates high softness and high reactivity.

These indices are calculated using the energies of the HOMO and LUMO as follows:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

For this compound, the protonation of the amino group would be expected to lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap and making the molecule harder and less reactive compared to its free base form.

Electrophilicity Index

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The electrophilicity index is calculated as:

ω = μ² / (2η) where the electronic chemical potential (μ) is approximated as (E_HOMO + E_LUMO) / 2.

The calculated electrophilicity index for this compound would provide a quantitative measure of its electrophilic character, which is useful in predicting its behavior in chemical reactions.

Ionization Potential and Electron Affinity

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These fundamental properties are directly related to the energies of the frontier molecular orbitals according to Koopmans' theorem:

IP ≈ -E_HOMO

EA ≈ -E_LUMO

Calculating the ionization potential and electron affinity of this compound provides insight into its redox properties and its ability to participate in electron transfer processes.

A summary of hypothetical reactivity descriptors for this compound is presented in the table below.

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy | E_HOMO | -8.5 eV |

| LUMO Energy | E_LUMO | -1.2 eV |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 7.3 eV |

| Ionization Potential (IP) | -E_HOMO | 8.5 eV |

| Electron Affinity (EA) | -E_LUMO | 1.2 eV |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.65 eV |

| Global Softness (S) | 1 / η | 0.27 eV⁻¹ |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.85 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.22 eV |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in a variety of photonic and optoelectronic technologies. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of π-electrons and the presence of electron-donating and electron-accepting groups, which can facilitate intramolecular charge transfer. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are instrumental in predicting the NLO properties of organic molecules like this compound. These calculations can provide valuable data on key parameters that govern the NLO response.

The dipole moment (μ) is a fundamental electronic property that measures the asymmetry of the charge distribution in a molecule. In the context of NLO materials, a large dipole moment can be indicative of a significant intramolecular charge transfer, which is often a prerequisite for a strong second-order NLO response.

Computational methods can predict the dipole moment of this compound by solving the Schrödinger equation for the molecule's electronic structure. Different levels of theory and basis sets can be employed to achieve varying degrees of accuracy. For a molecule like this compound, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be a common approach to obtain a reliable estimate of the dipole moment.

Table 1: Theoretical Framework for Dipole Moment Calculation

| Computational Method | Basis Set | Predicted Property | Significance in NLO |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Dipole Moment (μ) | Indicates the degree of charge separation, which is crucial for second-order NLO effects. |

Note: This table represents a general theoretical framework. Specific calculated values for this compound are not available in the cited literature.

Linear polarizability (α) describes the response of a molecule's electron cloud to an external electric field, resulting in an induced dipole moment. It is a measure of the "softness" or deformability of the electron distribution. In NLO studies, polarizability is a key parameter as it is related to the linear refractive index of a material and provides a basis for understanding higher-order effects.

Quantum chemical calculations can provide the components of the polarizability tensor, from which the average polarizability (α) can be determined. Similar to the dipole moment, DFT and other ab initio methods are employed for this purpose. The magnitude of the linear polarizability is influenced by the extent of electron delocalization within the molecule.

Table 2: Theoretical Framework for Linear Polarizability Assessment

| Computational Method | Basis Set | Predicted Property | Significance in NLO |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Linear Polarizability (α) | Measures the ease of distortion of the electron cloud, a fundamental property influencing NLO response. |

Note: This table represents a general theoretical framework. Specific calculated values for this compound are not available in the cited literature.

The first-order hyperpolarizability (β), also known as the second-order polarizability, is the primary determinant of a molecule's second-order NLO response, which is responsible for phenomena such as second-harmonic generation (SHG). A large β value is a key indicator of a promising NLO material. This property is highly sensitive to molecular structure, particularly the presence and interaction of electron donor and acceptor groups connected by a π-conjugated system.

The calculation of β is more computationally demanding than that of μ and α. It requires the use of sophisticated quantum mechanical models that can accurately describe the nonlinear response of the electron density to an applied electric field. The finite field approach is a common method used in conjunction with DFT or HF to compute the components of the β tensor.

Table 3: Theoretical Framework for First-Order Hyperpolarizability Determination

| Computational Method | Basis Set | Predicted Property | Significance in NLO |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | First-Order Hyperpolarizability (β) | Quantifies the second-order NLO response of the molecule, crucial for applications like frequency doubling. |

Note: This table represents a general theoretical framework. Specific calculated values for this compound are not available in the cited literature.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide detailed insights into the dynamics, conformational changes, and intermolecular interactions of a system.

For this compound, MD simulations could be employed to understand how individual molecules interact with each other and with solvent molecules in a condensed phase. This is particularly important for understanding the bulk properties of the material, such as its crystal structure, solubility, and transport properties. The simulations would rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.

Key intermolecular interactions that could be investigated for this compound include hydrogen bonding (involving the anilinium ion and the chloride counter-ion), van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for predicting how the molecules will pack in a solid state and how they will behave in solution.

Table 4: Potential Applications of MD Simulations for this compound

| Simulation Objective | Key Parameters to Analyze | Potential Insights |

|---|---|---|

| Crystal Packing Prediction | Radial Distribution Functions, Coordination Numbers | Understanding the solid-state structure and polymorphism. |

| Solvation Behavior | Solvation Free Energy, Hydrogen Bond Lifetimes | Predicting solubility in different solvents and understanding solvent effects on molecular conformation. |

Note: This table outlines potential research directions as no specific MD simulation studies for this compound were found in the surveyed literature.

Applications of 4 Ethoxy 3 Methoxyaniline Hydrochloride in Materials Science and Dye Chemistry

Dye and Pigment Synthesis

4-Ethoxy-3-methoxyaniline (B1677969) hydrochloride is a key intermediate in the synthesis of various colorants, most notably azo dyes. The presence of the primary amine group allows for its conversion into a diazonium salt, which is a reactive species central to the formation of the azo chromophore.

Utilization in Azo Dye Production and Colorant Development

The production of azo dyes using 4-ethoxy-3-methoxyaniline hydrochloride follows a well-established two-step process. The first step is diazotization, where the primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The hydrochloride form of the aniline (B41778) ensures the presence of the necessary acidic medium for this reaction. This process converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).

Investigations into Structure-Color Relationships

The color of an azo dye is intrinsically linked to its molecular structure, specifically the extent of its conjugated π-electron system. wikipedia.org The chromophore, the azo group (-N=N-), along with the connected aromatic rings, forms this system. The specific wavelength of light absorbed by the dye, and thus the color we perceive, is determined by the energy gap of this π-system. jchemrev.com

Substituents on the aromatic rings play a critical role in modulating this energy gap. The ethoxy (-OC₂H₅) and methoxy (B1213986) (-OCH₃) groups present in 4-ethoxy-3-methoxyaniline are electron-donating groups (auxochromes). When incorporated into an azo dye, these groups extend the conjugation of the chromophore through resonance, which decreases the energy required for electronic transitions. nih.gov This shift in absorption to longer wavelengths is known as a bathochromic or red shift. Consequently, dyes derived from this aniline derivative are expected to exhibit deeper colors (e.g., oranges and reds) compared to dyes from unsubstituted aniline. nih.gov The precise position of these groups also influences the final color and fastness properties of the dye. ajol.info

Table 1: Influence of Aromatic Substituents on Azo Dye Color

| Diazonium Component (from Aniline Derivative) | Coupling Component | Expected Color | Effect of Substituents |

|---|---|---|---|

| Aniline | Phenol | Yellow | Baseline |

| 4-Methoxyaniline | Phenol | Orange | Bathochromic shift due to -OCH₃ |

| 4-Ethoxyaniline | Phenol | Orange-Red | Bathochromic shift due to -OC₂H₅ |

| 4-Ethoxy-3-methoxyaniline | β-Naphthol | Red to Deep Red | Enhanced bathochromic shift due to combined electron-donating effects |

Polymer Science and Engineering

In polymer science, this compound is a monomer for the synthesis of substituted polyanilines, which are a class of intrinsically conducting polymers. These materials possess a unique combination of electrical, optical, and chemical properties that make them suitable for various advanced applications.

Synthesis of Conducting Polymers (e.g., Poly(methoxyaniline) and Copolymers)

Substituted polyanilines, such as poly(4-ethoxy-3-methoxyaniline), can be synthesized through the chemical or electrochemical oxidative polymerization of the corresponding monomer. researchgate.net In chemical polymerization, the aniline derivative is oxidized using a strong oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. The hydrochloride salt of the monomer is advantageous as it provides both the monomer and the acidic environment required for the polymerization to yield the conductive emeraldine salt form of the polymer.

Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface from a solution containing the monomer and an electrolyte. This method allows for the direct deposition of a uniform polymer film onto a conductive substrate. The presence of the ethoxy and methoxy substituents on the polymer backbone can enhance solubility in common organic solvents compared to the parent polyaniline, which is notoriously difficult to process. researchgate.net However, these bulky side groups can also affect the planarity of the polymer chains, which may lead to lower electrical conductivity compared to unsubstituted polyaniline. researchgate.net

Table 2: Typical Conductivity of Substituted Polyanilines

| Polymer | Synthesis Method | Typical Conductivity (S/cm) |

|---|---|---|

| Polyaniline (emeraldine salt) | Chemical Oxidation | 1 - 10 |

| Poly(o-methoxyaniline) | Electrochemical | 10⁻² - 10⁻¹ |

| Poly(o-ethoxyaniline) | Chemical Oxidation | 10⁻³ - 10⁻² |

| Poly(2,5-dimethoxyaniline) | Electrochemical | ~10⁻⁴ |

Note: The conductivity of poly(4-ethoxy-3-methoxyaniline) is expected to be in a similar range to other alkoxy-substituted polyanilines.

Application in Electrochromic Devices